molecular formula C28H26N4O3S B2839124 5-cyano-4-(furan-2-yl)-2-methyl-6-((2-oxo-2-(m-tolylamino)ethyl)thio)-N-(o-tolyl)-1,4-dihydropyridine-3-carboxamide CAS No. 684230-85-1

5-cyano-4-(furan-2-yl)-2-methyl-6-((2-oxo-2-(m-tolylamino)ethyl)thio)-N-(o-tolyl)-1,4-dihydropyridine-3-carboxamide

Cat. No.: B2839124
CAS No.: 684230-85-1
M. Wt: 498.6
InChI Key: GJOGIOADACHFRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS: 684230-81-7, Molecular Formula: C₂₈H₂₆N₄O₃S, Molar Mass: 498.6 g/mol) is a 1,4-dihydropyridine (DHP) derivative characterized by a furan-2-yl substituent at position 4, a methyl group at position 2, and a thioether side chain at position 6 featuring a 2-oxo-2-(m-tolylamino)ethyl group. The N-(o-tolyl)carboxamide at position 3 and the cyano group at position 5 complete its structural framework .

Properties

IUPAC Name

5-cyano-4-(furan-2-yl)-2-methyl-6-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-N-(2-methylphenyl)-1,4-dihydropyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O3S/c1-17-8-6-10-20(14-17)31-24(33)16-36-28-21(15-29)26(23-12-7-13-35-23)25(19(3)30-28)27(34)32-22-11-5-4-9-18(22)2/h4-14,26,30H,16H2,1-3H3,(H,31,33)(H,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJOGIOADACHFRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)NC3=CC=CC=C3C)C4=CC=CO4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include palladium diacetate, potassium acetate, and N,N-dimethylacetamide . The reactions are typically carried out under inert atmosphere and at elevated temperatures to ensure regioselectivity and high yields .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-cyano-4-(furan-2-yl)-2-methyl-6-((2-oxo-2-(m-tolylamino)ethyl)thio)-N-(o-tolyl)-1,4-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the nitrile group can produce primary amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-cyano-4-(furan-2-yl)-2-methyl-6-((2-oxo-2-(m-tolylamino)ethyl)thio)-N-(o-tolyl)-1,4-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways . The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs reported in the literature, focusing on substituent variations and their inferred effects on physicochemical and pharmacological properties.

Substituent Variations at Position 4 and 6

Compound A: 5-cyano-N-(2-methoxyphenyl)-2-methyl-6-((2-oxo-2-phenylethyl)thio)-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide

  • Key Differences: Position 4: Thiophen-2-yl replaces furan-2-yl. Position 6: Phenyl group replaces m-tolylamino in the oxoethyl side chain.
  • Implications: Thiophene’s higher aromaticity and electron-rich nature may enhance π-π stacking interactions compared to furan.

Compound B: AZ331 (5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide)

  • Key Differences: Position 6: 4-Methoxyphenyl replaces m-tolylamino.
  • Implications :
    • The methoxy group introduces electron-donating effects, increasing lipophilicity (higher logP) and possibly altering metabolic stability.

Modifications in the Amino Side Chain

Compound C: AZ420 (5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-2-methyl-1,4-dihydropyridine-3-carboxamide)

  • Key Differences: Position 6: 3-Methoxyphenylamino replaces m-tolylamino.
  • Implications: The meta-methoxy group may introduce steric hindrance or alter hydrogen-bonding patterns compared to the methyl group in m-tolylamino.

Core Structure Analogues

Compound D : 4-Oxo-2-(propylthio)-6-(pyridin-2-yl)-1,4-dihydropyrimidine-5-carbonitrile

  • Key Differences :
    • Core : Dihydropyrimidine (DHPM) vs. dihydropyridine (DHP).
    • Position 6 : Pyridin-2-yl replaces furan-2-yl.
  • Pyridine’s nitrogen may enhance solubility but reduce membrane permeability.

Data Tables: Structural and Functional Comparison

Table 1. Substituent Profiles of Key Compounds

Compound Position 4 Position 6 (Oxoethyl Side Chain) N-Substituent (Position 3)
Target Compound Furan-2-yl 2-(m-Tolylamino) o-Tolyl
Compound A Thiophen-2-yl 2-Phenyl 2-Methoxyphenyl
Compound B Furan-2-yl 2-(4-Methoxyphenyl) 2-Methoxyphenyl
Compound C Furan-2-yl 2-(3-Methoxyphenylamino) 2-Methoxyphenyl

Table 2. Physicochemical Properties (Predicted)

Compound Molecular Weight (g/mol) logP* Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound 498.6 3.8 3 6
Compound A 504.5 4.2 2 6
Compound B 528.6 3.5 3 7

*logP values estimated using fragment-based methods.

Research Findings and Implications

  • Position 4 Aromatic Rings : Thiophene (Compound A) may enhance target binding via stronger π-interactions compared to furan, but furan’s lower steric bulk could improve solubility .
  • Oxoethyl Side Chain: The m-tolylamino group (target compound) introduces a methyl group at the meta position, balancing lipophilicity and steric effects. Methoxy substituents (Compounds B, C) may improve solubility but increase metabolic oxidation risks .
  • N-Substituent : o-Tolyl (target) vs. 2-methoxyphenyl (others) affects steric interactions; the methoxy group’s polarity may reduce cell permeability compared to methyl .

Biological Activity

5-cyano-4-(furan-2-yl)-2-methyl-6-((2-oxo-2-(m-tolylamino)ethyl)thio)-N-(o-tolyl)-1,4-dihydropyridine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including cytotoxicity, antioxidant properties, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C23H19N5O3S2C_{23}H_{19}N_{5}O_{3}S_{2}, with a molecular weight of approximately 477.56 g/mol. The structure features a dihydropyridine core with multiple functional groups that contribute to its biological activity. The presence of the thiazole moiety is particularly noteworthy as it has been linked to various pharmacological effects.

PropertyValue
Molecular FormulaC23H19N5O3S2C_{23}H_{19}N_{5}O_{3}S_{2}
Molecular Weight477.56 g/mol
Melting PointNot Available
SolubilitySoluble in DMSO

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Key steps often include the formation of the thiazole ring and the introduction of the furan group. Recent studies have optimized these synthetic routes to enhance yield and purity, allowing for better evaluation of biological activities.

Cytotoxicity

Several studies have investigated the cytotoxic effects of this compound against various cancer cell lines. For instance:

IC50 Values : In a study examining its anticancer properties, the compound exhibited significant cytotoxicity with IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against different cell lines, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated using various assays. It demonstrated notable activity in scavenging free radicals, contributing to its therapeutic profile in oxidative stress-related diseases.

Mechanisms of Action :

  • Protein Interaction : Molecular dynamics simulations suggest that it interacts primarily through hydrophobic contacts with target proteins such as Bcl-2, which plays a crucial role in regulating apoptosis.
  • Structural Activity Relationship (SAR) : Studies indicate that modifications in the phenyl and thiazole rings significantly influence cytotoxic activity, emphasizing the importance of specific substituents for enhancing efficacy.

Case Studies

  • Study on Anticancer Properties :
    • Objective : To evaluate the cytotoxic effects on various cancer cell lines.
    • Findings : The compound showed significant inhibition of cancer cell proliferation with IC50 values lower than many conventional chemotherapeutics.
    • : Suggests potential as a lead compound for developing new anticancer agents.
  • Antioxidant Evaluation :
    • Objective : To assess the free radical scavenging ability.
    • Methodology : Various in vitro assays were employed.
    • Results : Demonstrated strong antioxidant activity, indicating potential use in preventing oxidative stress-related disorders.

Q & A

Basic: What are the key synthetic steps for preparing this compound, and what precursors are typically used?

Answer:
The synthesis involves multi-step reactions starting from readily available precursors, including:

Core dihydropyridine formation : Condensation of a β-ketoester with a cyanoacetamide derivative under acidic conditions to form the 1,4-dihydropyridine core.

Thioether linkage introduction : Reaction of the intermediate with a 2-(m-tolylamino)-2-oxoethyl thiol group via nucleophilic substitution.

Furan and aryl group functionalization : Coupling of the furan-2-yl and o-tolyl substituents using palladium-catalyzed cross-coupling or Ullmann-type reactions.
Key precursors include ethyl acetoacetate, cyanoacetamide derivatives, and substituted thiols. Reaction conditions (e.g., solvent, temperature) must be tightly controlled to avoid side reactions .

Advanced: How can Design of Experiments (DoE) optimize the synthesis of this compound under continuous-flow conditions?

Answer:
DoE can systematically evaluate variables like:

  • Residence time : Impacts reaction completion and byproduct formation.
  • Temperature : Critical for exothermic steps (e.g., cyclization).
  • Catalyst loading : Affects coupling efficiency in furan/aryl functionalization.
    A Plackett-Burman or central composite design can identify critical parameters. For example, flow chemistry (e.g., Omura-Sharma-Swern oxidation analogs) improves heat dissipation and scalability while reducing reaction times .

Basic: What spectroscopic and chromatographic methods are used to characterize this compound’s structure and purity?

Answer:

  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., furan protons at δ 6.3–7.4 ppm, dihydropyridine NH at δ 9–10 ppm).
  • HPLC-MS : Validates molecular weight ([M+H]+ expected ~550–600 Da) and detects impurities.
  • X-ray crystallography : Resolves stereochemistry of the dihydropyridine core and thioether linkage (if crystalline).
  • FT-IR : Identifies carbonyl (C=O, ~1650–1750 cm⁻¹) and cyano (C≡N, ~2200 cm⁻¹) groups .

Advanced: How should researchers address contradictions in reported biological activity data for this compound?

Answer:
Contradictions may arise from:

  • Assay variability : Standardize protocols (e.g., cell line viability assays vs. enzyme inhibition).
  • Solubility differences : Use consistent co-solvents (e.g., DMSO concentration ≤0.1%).
  • Metabolic instability : Perform stability studies in liver microsomes to identify degradation pathways.
    Cross-validate data using orthogonal methods (e.g., SPR for binding affinity vs. functional assays) and report full experimental conditions .

Basic: What in vitro models are appropriate for evaluating this compound’s biological activity?

Answer:

  • Enzyme inhibition : Use recombinant kinases or proteases (IC₅₀ determination via fluorogenic substrates).
  • Cell-based assays : Test cytotoxicity in cancer lines (e.g., MTT assay) and selectivity in non-cancerous cells (e.g., HEK293).
  • Membrane permeability : Employ Caco-2 monolayers to predict oral bioavailability.
    Include positive controls (e.g., staurosporine for kinase inhibition) and validate results with siRNA knockdown .

Advanced: How does this compound exhibit synergistic effects with other pharmaceuticals, and how can these interactions be quantified?

Answer:
Synergy is evaluated via:

  • Combination Index (CI) : Calculate using the Chou-Talalay method (CI < 1 indicates synergy).
  • Isobolograms : Graphically assess dose reduction for combined efficacy.
    For example, combining with DNA-damaging agents (e.g., cisplatin) may enhance apoptosis in cancer cells. Mechanistic studies (e.g., Western blot for PARP cleavage) validate synergy pathways .

Advanced: What computational strategies predict the binding mode of this compound to therapeutic targets?

Answer:

  • Molecular docking : Use AutoDock Vina or Glide to model interactions with target proteins (e.g., kinases).
  • MD simulations : Assess binding stability over 100+ ns trajectories (e.g., RMSD < 2 Å).
  • QSAR models : Correlate substituent effects (e.g., furan vs. thiophene) with activity.
    Validate predictions with mutagenesis studies (e.g., alanine scanning of key residues) .

Advanced: What are the degradation pathways of this compound under stressed conditions (e.g., light, heat)?

Answer:

  • Photodegradation : Monitor via HPLC for furan ring oxidation (λmax shifts) or dihydropyridine aromatization.
  • Thermal degradation : TGA/DSC identifies decomposition points (>200°C typical for dihydropyridines).
  • Hydrolytic stability : Test pH-dependent degradation (e.g., ester/amide hydrolysis at pH 1–13).
    Stabilizers like antioxidants (e.g., BHT) or lyoprotectants (e.g., trehalose) mitigate degradation .

Basic: How is the purity of this compound assessed, and what thresholds are acceptable for pharmacological studies?

Answer:

  • HPLC : ≥95% purity (UV detection at 254 nm).
  • Elemental analysis : C, H, N within ±0.4% of theoretical values.
  • Residual solvents : GC-MS to ensure compliance with ICH Q3C guidelines (e.g., DMSO < 500 ppm).
    For in vivo studies, endotoxin levels must be <0.1 EU/mg .

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with improved pharmacokinetics?

Answer:

  • Substituent modifications : Replace the furan with bioisosteres (e.g., thiophene) to enhance metabolic stability.
  • Prodrug strategies : Esterify carboxyl groups to improve oral absorption.
  • LogP optimization : Introduce polar groups (e.g., -OH, -SO₃H) to reduce hepatotoxicity.
    Validate SAR with PK/PD models (e.g., rat plasma concentration-time profiles) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.